3-methanesulfonyl-4,5-dimethylfuran-2-amine
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Description
3-methanesulfonyl-4,5-dimethylfuran-2-amine is a useful research compound. Its molecular formula is C7H11NO3S and its molecular weight is 189.23. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Organocatalysis : Harmata et al. (2003) demonstrated the use of a chiral secondary amine in the asymmetric organocatalysis of 4 + 3 cycloaddition reactions. They successfully achieved enantiomeric enrichment in the cycloaddition products, indicating the potential of such compounds in stereoselective synthesis (Harmata et al., 2003).
Reactions with Amines : Crampton et al. (1999) conducted kinetic and equilibrium studies on the reactions of various aliphatic amines with 4-nitrobenzofuroxan in dimethyl sulfoxide. Their research provides insights into the reactivity of such compounds under different conditions (Crampton et al., 1999).
Reactions Under High Pressure : Taguchi et al. (1988) explored the reaction of 2,2-dimetyloxirane with carbon disulfide in the presence of triethylamine under high pressure. They found that this reaction leads to the formation of various thione and thiolane derivatives, demonstrating the utility of these reactions in synthesizing novel compounds (Taguchi et al., 1988).
Amination of Folic Acid : Temple et al. (1977) researched the methylation and amination of folic acid, leading to the formation of various methylated and aminated derivatives. This study contributes to the understanding of chemical modifications in bioactive compounds (Temple et al., 1977).
Ionic Liquid Catalysis : Rahmani et al. (2018) reported the synthesis of pyridine-pyrimidines via a multicomponent reaction catalyzed by an ionic liquid. They demonstrated the effectiveness of this method in synthesizing complex molecules (Rahmani et al., 2018).
Properties
IUPAC Name |
4,5-dimethyl-3-methylsulfonylfuran-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S/c1-4-5(2)11-7(8)6(4)12(3,9)10/h8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFXHADKZZBKKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1S(=O)(=O)C)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.